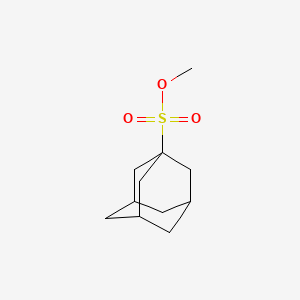
Methyl 1-adamantanesulfonate
Descripción general
Descripción
Methyl 1-adamantanesulfonate is an organic building block . It is also known as amantadine sulfate or methadam. It belongs to the class of adamantanes.
Molecular Structure Analysis
The molecular formula of Methyl 1-adamantanesulfonate is C11H18O3S . Its molecular weight is approximately 230.32 g/mol . The molecule contains a total of 35 bonds, including 17 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 4 six-membered rings, 3 eight-membered rings, and 1 sulfonate .Physical And Chemical Properties Analysis
Methyl 1-adamantanesulfonate is a solid substance . Its melting point is between 114-116 °C .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Methyl 1-adamantanesulfonate (also known as 1-methylsulfonyladamantane) has been studied for its unique crystal structure. Tinant, Declercq, and Exner (1993) explored its deformation due to substitution, revealing its monoclinic crystal structure and discussing the bond angles in adamantane derivatives (Tinant, Declercq, & Exner, 1993).
Synthesis and Reactions
The synthesis of related adamantane derivatives and their reactions have been a subject of interest. For example, Takeuchi et al. (1980) prepared 1-adamantyl trifluoromethanesulfonate and explored its reactions, such as abstracting hydride to form adamantane and initiating the polymerization of tetrahydrofuran (Takeuchi, Moriyama, Kinoshita, Tachino, & Okamoto, 1980).
Polymerization Studies
Adamantane moiety has been used in polymerization studies. Kameshima et al. (2002) synthesized a novel five-membered cyclic thiocarbonate bearing an adamantane moiety and investigated its cationic ring-opening polymerization (Kameshima, Nemoto, Sanda, & Endo, 2002).
Nanotechnology Applications
In nanotechnology, adamantanes have been employed for atomic force microscopy (AFM) applications. Li et al. (2003) synthesized nanoscale 1,3,5,7-tetrasubstituted adamantanes for AFM, highlighting their potential as nanoscale calibration tools (Li, Rukavishnikov, Petukhov, Zaikova, Jin, & Keana, 2003).
Monolithic Stationary Phase Development
In chromatography, adamantyl-functionalized polymers have been developed for capillary electrochromatography. Ohyama et al. (2010) synthesized an adamantyl-functionalized monolithic stationary phase, demonstrating its utility in improving peak shapes of basic solutes (Ohyama, Fukahori, Nakashima, Sueyoshi, Kishikawa, & Kuroda, 2010).
Safety And Hazards
In case of inhalation, it is advised to move the person into fresh air and give artificial respiration if not breathing . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person and rinse mouth with water .
Propiedades
IUPAC Name |
methyl adamantane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYYQDVBUEDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399474 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-adamantanesulfonate | |
CAS RN |
21280-40-0 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




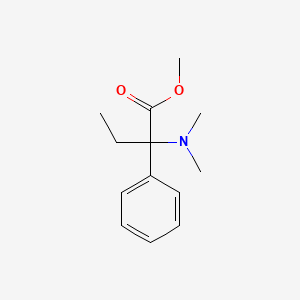
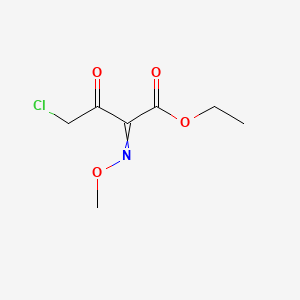

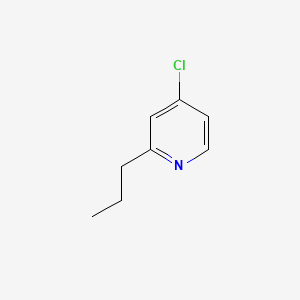


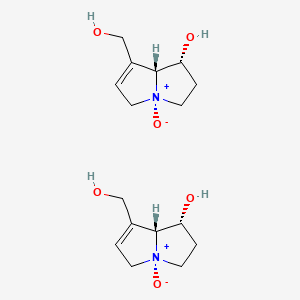
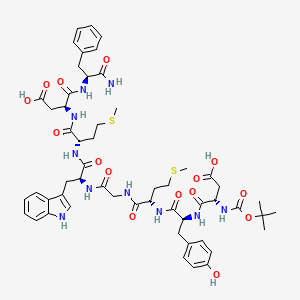
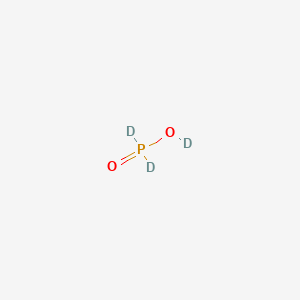
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)
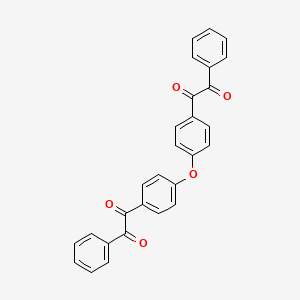
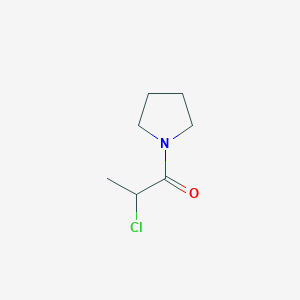
![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)